molecular formula C12H8Cl2O4S2 B7878821 3-[(4-Chlorophenyl)sulfonyl]benzenesulfonyl chloride

3-[(4-Chlorophenyl)sulfonyl]benzenesulfonyl chloride

Cat. No.: B7878821
M. Wt: 351.2 g/mol
InChI Key: OLRQBAPTYOEHQN-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]benzenesulfonyl chloride is an organic compound with the molecular formula C12H8Cl2O4S2. It is a sulfonyl chloride derivative, characterized by the presence of two sulfonyl chloride groups attached to a benzene ring, which is further substituted with a 4-chlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, with reaction conditions typically involving the use of a base such as triethylamine and a solvent like dichloromethane.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl]benzenesulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A simpler sulfonyl chloride derivative with a single sulfonyl chloride group attached to a benzene ring.

    4-Chlorobenzenesulfonyl Chloride: Similar to 3-[(4-Chlorophenyl)sulfonyl]benzenesulfonyl chloride but with only one sulfonyl chloride group and a 4-chlorophenyl group.

    p-Toluenesulfonyl Chloride: Contains a sulfonyl chloride group attached to a toluene ring.

Uniqueness

This compound is unique due to the presence of two sulfonyl chloride groups and a 4-chlorophenyl group, which confer distinct reactivity and properties. This makes it a versatile reagent in organic synthesis and a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O4S2/c13-9-4-6-10(7-5-9)19(15,16)11-2-1-3-12(8-11)20(14,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRQBAPTYOEHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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